1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Overview
Description
SIPr is used as a reagent in the synthesis of mononuclear [(η6-arene)Ni(N-heterocyclic carbene)] complexes which are useful precursors of the Ni0-NHC unit.
Mechanism of Action
Target of Action
The primary target of SIPr, also known as 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene, is the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters . This compound acts as a catalyst in this process, promoting the formation of new rings via a [1,2]-iodine shift and a C-O ring-closure step .
Mode of Action
SIPr interacts with its targets by acting as an efficient catalyst in several organic transformations . It promotes the formation of a new ring via a [1,2]-iodine shift and a C-O ring-closure step . The addition of a ketone functionality into the new ring is achieved through a C-C bond-formation process, with a β-iodo-substituted gold vinylidene serving as the intermediate species .
Biochemical Pathways
The affected pathway is the cycloisomerization of 2-(iodoethynyl)aryl esters . The downstream effects include the generation of 3-iodo-2-acyl benzofurans . This transformation is catalyzed by a [1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene] gold (I) complex .
Pharmacokinetics
It’s worth noting that sipr exhibits excellent thermal stability and good solubility in common organic solvents, such as dichloromethane, chloroform, and acetone . These properties may influence its bioavailability.
Result of Action
The molecular effect of SIPr’s action is the formation of 3-iodo-2-acyl benzofurans
Action Environment
Environmental factors can influence the action, efficacy, and stability of SIPr. For instance, adequate ventilation should be provided in areas where this compound is handled to prevent the inhalation of hazardous fumes or dust particles . Furthermore, its excellent thermal stability allows it to withstand high temperatures without decomposition or degradation, making it suitable for use in thermal processes and reactions .
Biochemical Analysis
Biochemical Properties
It is known to exhibit notable catalytic activity, which suggests that it may interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known to exhibit catalytic activity, suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,18-21H,15-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDYFCGKKKSOEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447035 | |
Record name | SIPr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258278-28-3 | |
Record name | SIPr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.